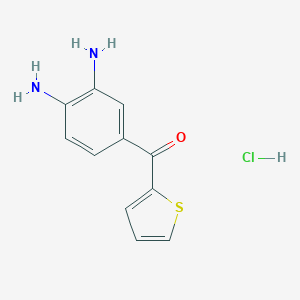

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

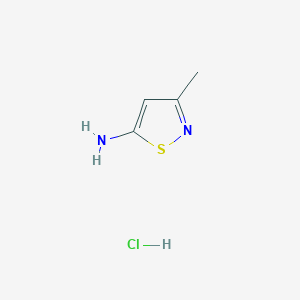

“(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride” is a chemical compound with the molecular formula C13H12N2O . It is also known as 3,4-Diaminobenzophenone hydrochloride .

Synthesis Analysis

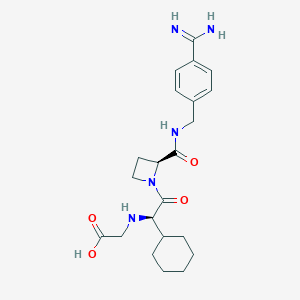

The synthesis of this compound involves a substitution reaction starting from RuCl2(PPh3)3 and (3,4-diaminophenyl)(phenyl)methanone in dichloromethane . One of the PPh3 ligands was quantitatively exchanged by (3,4-diaminophenyl)(phenyl)methanone, even when excess diamine was added .

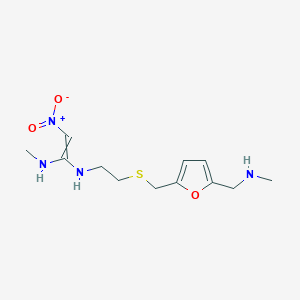

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C13H12N2O/c14-12-6-5-9(7-13(12)15)11-4-2-1-3-10(11)8-16/h1-8H,14-15H2 . The molecular weight of the compound is 212.25 g/mol .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.25 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 212.094963011 g/mol . The topological polar surface area of the compound is 69.1 Ų .

Wissenschaftliche Forschungsanwendungen

Biological Activity

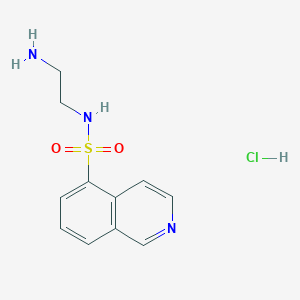

This compound has been studied for its potential biological activities. Benzophenone derivatives, which are structurally related to this compound, have shown cytotoxic activities against human oral squamous carcinoma cells (HSC-2) and normal human gingival fibroblasts (HGF) . Such compounds also exhibit antibiotic activities against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium, as well as protein kinase C inhibitor properties .

Anti-HIV Properties

Some benzophenone derivatives have been reported to exhibit activity in primary anti-HIV screens . The structural similarity of (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride to these compounds suggests potential for research into anti-HIV applications.

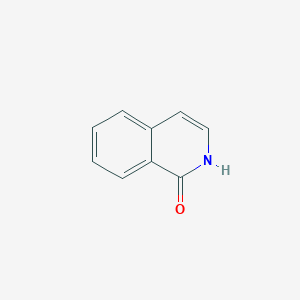

Schiff Base Synthesis

Schiff bases are valuable in synthetic chemistry for both organic and inorganic applications. They are used to synthesize various biologically active compounds and as ligands for metal ion complex formation . The subject compound can be utilized in the synthesis of new Schiff base derivatives with potential analytical and biological uses.

Catalysis

Metal-salen complexes, which can be derived from Schiff bases, are used as catalysts in reactions such as epoxidation of alkenes, asymmetric cyclopropanation, and as highly selective sensors for ions like sulfate . Research into the catalytic applications of (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride could be promising.

Analytical Chemistry

The compound’s potential for forming Schiff bases, which have analytical uses, is under study . It could be involved in developing new analytical methods or sensors based on its chemical reactivity and interaction with other molecules.

Environmental Chemistry

Research could explore the use of this compound in environmental chemistry, possibly as a part of a system for the detection or neutralization of pollutants, owing to its reactive nature and potential for forming complexes.

Each of these fields presents a unique application for (3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride , and further research could uncover even more uses for this versatile compound. The information provided is based on the structural and functional similarities to related compounds and the known activities of benzophenone derivatives and Schiff bases .

Eigenschaften

IUPAC Name |

(3,4-diaminophenyl)-thiophen-2-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2OS.ClH/c12-8-4-3-7(6-9(8)13)11(14)10-2-1-5-15-10;/h1-6H,12-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKYNZQJYDDBQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC(=C(C=C2)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,4-Diaminophenyl)-(2-thienyl)methanone monohydrochloride | |

CAS RN |

61167-19-9 |

Source

|

| Record name | Methanone, (3,4-diaminophenyl)-2-thienyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61167-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.